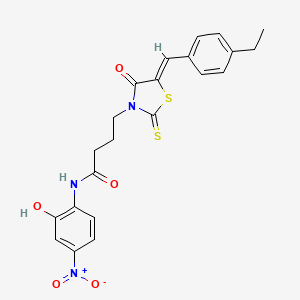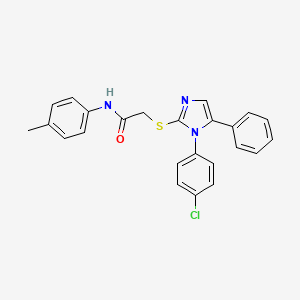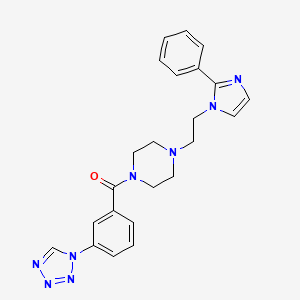
1-(3-(1H-テトラゾール-1-イル)フェニル)-4-(2-(2-フェニル-1H-イミダゾール-1-イル)エチル)ピペラジン-1-カルボニル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone is an intriguing compound featuring a tetrazole ring and an imidazole ring. Its complex structure allows it to interact in unique ways in chemical and biological systems, making it a compound of great interest in various fields of research.
科学的研究の応用
(3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone has a wide range of applications:
Chemistry: : Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: : Studied for its interactions with proteins and enzymes, often used in binding studies.
Medicine: : Explored for its potential as a pharmaceutical agent, particularly for its potential antimicrobial and antifungal activities.
準備方法
Synthetic Routes and Reaction Conditions
Synthesizing (3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone typically involves a multi-step process. Key steps include:
Formation of the tetrazole ring: : This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Imidazole ring formation: : This often involves the cyclization of a precursor compound in the presence of an acid catalyst.
Coupling reactions: : The formation of the final product can be achieved through coupling the two heterocyclic rings with a piperazine derivative under appropriate conditions, often involving the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production would likely follow a scaled-up version of the synthetic route, optimized for yield and efficiency. This could involve high-throughput synthesis with automation and continuous flow chemistry to ensure consistent product quality and purity.
化学反応の分析
(3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone undergoes various types of chemical reactions:
Oxidation: : Can be oxidized to form different products, depending on the oxidizing agent and conditions.
Reduction: : May be reduced under specific conditions to yield simpler compounds.
Substitution: : The tetrazole and imidazole rings can undergo nucleophilic or electrophilic substitution reactions.
Hydrolysis: : The compound may be hydrolyzed under acidic or basic conditions, leading to the cleavage of the methanone linkage.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and strong acids or bases for hydrolysis. Major products from these reactions depend on the specific conditions but often include simplified versions of the original molecule or completely different structural motifs.
作用機序
The compound's effects stem from its ability to interact with various molecular targets, primarily through its heterocyclic rings. It can form hydrogen bonds, coordinate to metal ions, and engage in pi-stacking interactions. These interactions modulate biological pathways, particularly those involving enzymes and receptors, leading to its observed effects.
類似化合物との比較
Comparing (3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone with similar compounds, such as:
(3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-pyridyl)ethyl)piperazin-1-yl)methanone: : The replacement of the phenyl-imidazole moiety with a phenyl-pyridine changes the compound's binding properties and biological activity.
(3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-thiazolyl)ethyl)piperazin-1-yl)methanone: : The presence of a thiazole ring introduces sulfur into the structure, potentially altering its reactivity and interactions.
By comparing these, we can highlight the unique interactions and applications of our main compound, (3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone. It stands out due to its specific structural features and the resulting biological activity.
特性
IUPAC Name |
[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N8O/c32-23(20-7-4-8-21(17-20)31-18-25-26-27-31)30-15-12-28(13-16-30)11-14-29-10-9-24-22(29)19-5-2-1-3-6-19/h1-10,17-18H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSRUCQSLVLYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-Chlorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2431188.png)
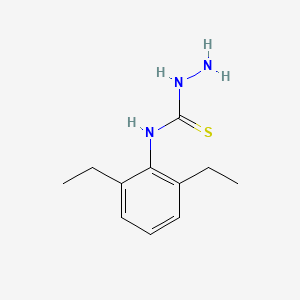
![ETHYL 4-({(E)-2-CYANO-3-[5-(2,3-DICHLOROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOATE](/img/structure/B2431191.png)
![N-({1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)thiophene-2-carboxamide](/img/structure/B2431196.png)
![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2431197.png)
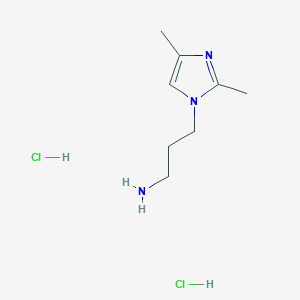
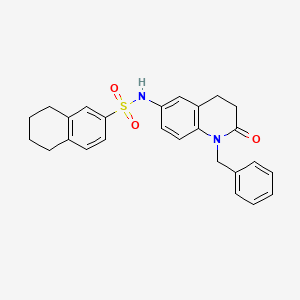

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2431203.png)
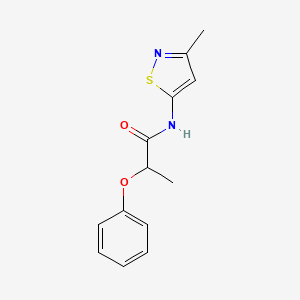
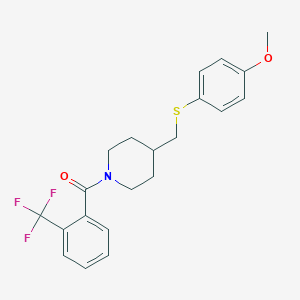
![2-((4-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2431207.png)
